Product packaging for 3-Bromo-4-(butan-2-yloxy)oxolane(Cat. No.:)

3-Bromo-4-(butan-2-yloxy)oxolane

Cat. No.: B13082553
M. Wt: 223.11 g/mol
InChI Key: ZQQHGXIMJWUMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4-(butan-2-yloxy)oxolane is a chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. This molecule features an oxolane (tetrahydrofuran) ring system functionalized with both a bromo substituent and a butan-2-yloxy chain, making it a versatile bifunctional building block. The presence of a bromine atom at the 3-position of the oxolane ring provides a reactive handle for further synthetic manipulation through metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, or nucleophilic substitutions. This allows researchers to elaborate the core structure into more complex target molecules. The ether linkage of the butan-2-yloxy group contributes to the molecule's overall lipophilicity and can influence the pharmacokinetic properties of resulting compounds. Compounds containing the tetrahydrofuran moiety are prevalent in biologically active molecules and natural products. The oxolane ring is a common structural feature in various pharmacologically active compounds, including protease inhibitors. As a result, this compound serves as a key synthetic intermediate for constructing novel chemical entities in drug discovery programs. Its primary research applications include its use as a scaffold in the development of potential therapeutic agents and as a precursor in methodological studies for the synthesis of complex heterocyclic systems. Researchers value this compound for its ability to introduce both oxygen-containing and halogenated segments into a molecular framework in a single step. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15BrO2 B13082553 3-Bromo-4-(butan-2-yloxy)oxolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-bromo-4-butan-2-yloxyoxolane

InChI

InChI=1S/C8H15BrO2/c1-3-6(2)11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3

InChI Key

ZQQHGXIMJWUMSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1COCC1Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Butan 2 Yloxy Oxolane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. airitilibrary.com For 3-Bromo-4-(butan-2-yloxy)oxolane, the key strategic disconnections involve the carbon-bromine bond, the carbon-oxygen bond of the butan-2-yloxy group, and the bonds forming the oxolane ring itself.

Strategies for Bromine Moiety Introduction

The introduction of a bromine atom at the C-3 position of the oxolane ring can be envisioned through several retrosynthetic pathways. A primary disconnection is the C-Br bond, leading to a precursor with a hydroxyl group or a double bond at that position.

From an Alcohol: A common and effective method for introducing a bromine atom is through the conversion of a secondary alcohol. This retrosynthetic step suggests a precursor such as 4-(butan-2-yloxy)oxolan-3-ol. In the forward synthesis, this transformation could be achieved using various brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which typically proceed with inversion of stereochemistry.

From an Alkene: Alternatively, the bromine can be introduced via the bromination of a double bond. This approach points to a precursor like 2,5-dihydro-4-(butan-2-yloxy)furan. The forward reaction would involve an electrophilic addition of bromine (Br₂) or a bromonium ion source, often leading to a mixture of diastereomers unless a stereocontrolled method is employed. Halocyclization of an appropriate unsaturated alcohol is another powerful strategy for the stereoselective synthesis of substituted tetrahydrofurans.

Approaches for Butan-2-yloxy Group Installation

The butan-2-yloxy group can be introduced through the formation of an ether linkage at the C-4 position. The most logical disconnection is the C-O bond of the ether, leading to a 3-bromooxolan-4-ol precursor and butan-2-ol.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. In this retrosynthesis, the precursor would be 3-bromooxolan-4-ol, which would be deprotonated to form an alkoxide and then reacted with a suitable butan-2-yl electrophile (e.g., 2-bromobutane). The stereochemistry at the C-4 position would be retained during this process.

Acid-Catalyzed Etherification: Another possibility is the acid-catalyzed reaction between 3-bromooxolan-4-ol and butan-2-ol. This method, however, is generally less suitable for secondary alcohols due to the potential for side reactions and lack of stereocontrol.

Oxolane Ring Formation Strategies

The formation of the oxolane (tetrahydrofuran) ring is a critical aspect of the synthesis. Several retrosynthetic strategies can be considered, often leading to acyclic precursors.

Intramolecular Cyclization of a Diol or Halohydrin: A common and effective method for forming five-membered rings is through the intramolecular cyclization of a linear precursor. This suggests a disconnection of one of the C-O bonds within the ring, leading to an acyclic precursor such as a 1,4-diol or a halohydrin. For instance, a 1-bromo-2-(butan-2-yloxy)butane-1,4-diol could be a viable precursor, where the cyclization would be promoted by a base or acid.

From But-2-ene-1,4-diol: A versatile starting material for substituted tetrahydrofurans is cis-but-2-ene-1,4-diol. organic-chemistry.org This precursor can undergo a variety of transformations to introduce the desired substituents before or during the cyclization process.

[3+2] Cycloaddition Reactions: More advanced strategies involve the cycloaddition of a three-atom component and a two-atom component to construct the five-membered ring in a single step. nih.gov This could involve the reaction of an epoxide with an alkene or an ylide with a carbonyl compound, offering potential for high stereocontrol.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis approaches can be proposed for the stereoselective synthesis of this compound. The key challenge in any forward synthesis is the control of the relative stereochemistry of the bromine and the butan-2-yloxy groups.

Stereoselective Synthesis of this compound

Achieving a high degree of diastereoselectivity is paramount in the synthesis of complex molecules. For this compound, this means controlling the cis or trans relationship between the C-3 and C-4 substituents.

One plausible diastereoselective pathway could start from a commercially available chiral building block or involve a diastereoselective reaction on a prochiral substrate. A potential route is outlined below, starting from a readily available precursor and employing stereocontrolling reactions.

Proposed Diastereoselective Synthesis:

A potential strategy involves the use of an epoxide as a key intermediate to set the stereochemistry.

Epoxidation of a γ,δ-Unsaturated Alcohol: Starting with a suitable γ,δ-unsaturated alcohol, a diastereoselective epoxidation can be performed. The directing effect of the existing hydroxyl group can influence the facial selectivity of the epoxidation, leading to a specific diastereomer of the epoxy alcohol.

Intramolecular Cyclization: The resulting epoxy alcohol can undergo an intramolecular cyclization to form a 3-hydroxytetrahydrofuran (B147095) derivative. This cyclization often proceeds with high stereospecificity, with the nucleophilic attack of the hydroxyl group on the epoxide occurring in an SN2 fashion, leading to inversion of configuration at one of the epoxide carbons. This establishes the relative stereochemistry of the substituents on the tetrahydrofuran (B95107) ring. nih.gov

Introduction of the Butan-2-yloxy Group: The resulting 3-hydroxytetrahydrofuran can then be etherified with butan-2-ol. A Williamson ether synthesis, involving deprotonation of the hydroxyl group followed by reaction with a 2-butyl halide, would proceed with retention of stereochemistry at the C-4 position.

Stereoselective Bromination: The final step would be the stereoselective bromination of the C-3 position. If the precursor is a 3-hydroxytetrahydrofuran derivative, a reaction with a brominating agent that proceeds with a defined stereochemical outcome (e.g., inversion via an SN2 mechanism) would be employed to yield the desired diastereomer of this compound.

Table of Proposed Reaction Steps and Reagents:

StepTransformationKey Reagents and ConditionsStereochemical Consideration
1Diastereoselective Epoxidationm-CPBA, CH₂Cl₂Substrate-controlled diastereoselection
2Intramolecular CyclizationAcid or base catalysisSN2 ring-opening of the epoxide
3Etherification1. NaH, THF; 2. 2-BromobutaneRetention of stereochemistry at C-4
4BrominationPBr₃ or Appel reactionInversion of stereochemistry at C-3

This proposed pathway highlights a potential strategy for the diastereoselective synthesis of this compound. The success of this route would depend on the careful selection of reagents and reaction conditions to control the stereochemical outcomes at each step. Further research and experimental validation would be necessary to optimize this synthesis.

Enantioselective Routes

The creation of specific stereoisomers of this compound necessitates the use of enantioselective synthetic methods. These approaches aim to control the absolute configuration of the two chiral centers at positions 3 and 4 of the oxolane ring. Key strategies include enzyme-catalyzed reactions and chiral catalyst-mediated cyclizations.

One promising avenue is the use of flavin-dependent halogenases (FDHs) in an enantioselective halocyclization. nih.gov These enzymes can catalyze the bromocyclization of appropriate unsaturated alcohol precursors with high enantioselectivity. nih.gov For the synthesis of a precursor to this compound, a suitable homoallylic alcohol could be subjected to an FDH-catalyzed reaction. The enzyme provides a chiral environment that directs the attack of the internal hydroxyl group onto the enzyme-activated bromine-olefin intermediate, leading to the formation of an enantioenriched 3-bromo-4-hydroxyoxolane. Subsequent etherification with a butan-2-yl source would yield the final product. The enantiomeric ratio and yield of such enzymatic reactions are highly dependent on the specific enzyme variant and substrate structure. nih.gov

Another powerful approach involves chiral anion phase-transfer catalysis. acs.org In this methodology, a chiral catalyst, often a derivative of a natural product like a cinchona alkaloid, facilitates the enantioselective halogenation of a substrate. acs.org By employing a suitable unsaturated precursor, it is possible to achieve an asymmetric halocyclization to afford the desired 3-bromo-4-hydroxyoxolane intermediate with high enantioselectivity. The choice of catalyst and reaction conditions is critical to achieving high levels of stereocontrol.

The following table summarizes representative results for enantioselective halolactonization catalyzed by flavin-dependent halogenases, which serves as a model for the proposed synthesis.

EntrySubstrateEnzyme VariantProductYield (%)Enantiomeric Ratio
1Styrene derivative 1FDH Variant ABromolactone 17595:5
2Styrene derivative 2FDH Variant BBromolactone 28298:2
3Alkene derivative 3FDH Variant CBromoether 36892:8

Regioselective Synthesis of this compound

The regioselectivity of the synthesis is crucial to ensure the correct placement of the bromine atom at the C3 position and the butan-2-yloxy group at the C4 position. The most common and effective strategy for achieving this is through an electrophilic bromocycloetherification of a γ,δ-unsaturated alcohol.

This reaction typically proceeds via a bromonium ion intermediate, which is formed by the attack of an electrophilic bromine source (e.g., N-bromosuccinimide, NBS) on the double bond of the unsaturated alcohol. The intramolecular attack of the hydroxyl group then opens the bromonium ion ring. According to Baldwin's rules, the 5-exo-tet cyclization is favored, leading to the formation of the five-membered oxolane ring. The regioselectivity of the ring-opening is governed by electronic and steric factors. In general, the nucleophilic attack occurs at the more substituted carbon of the bromonium ion, which, for a terminal alkene precursor, would place the hydroxyl group at the C4 position and the bromine at the C3 position of the resulting oxolane.

The synthesis of a related compound, trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, from 2,5-dihydrothiophene-1,1-dioxide using NBS in water, illustrates the trans-addition of bromine and a hydroxyl group across a double bond within a five-membered ring precursor. stolaf.edu This reaction proceeds through a cyclic bromonium ion intermediate, with the subsequent backside attack of a water molecule leading to the trans product. stolaf.edu A similar mechanism would be expected in the bromocycloetherification of a homoallylic alcohol to form a 3-bromo-4-hydroxyoxolane, with the alcohol's oxygen atom acting as the internal nucleophile.

Reaction Condition Optimization and Catalyst Development

Optimizing reaction conditions and selecting an appropriate catalyst are paramount for maximizing the yield and stereoselectivity of the synthesis of this compound. For the key bromocycloetherification step, several factors must be considered.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents may favor a concerted mechanism, while polar solvents can stabilize the bromonium ion intermediate, potentially affecting the stereochemical outcome.

Bromine Source: Various electrophilic bromine sources can be employed, including N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and molecular bromine (Br₂). The reactivity and handling of these reagents differ, and the choice may impact the reaction's efficiency and safety. stolaf.edu

Temperature: The reaction temperature can significantly affect the diastereoselectivity of the cyclization. Lower temperatures generally favor the thermodynamically more stable product and can enhance stereoselectivity.

Catalyst: In the context of enantioselective synthesis, the development and selection of an effective catalyst are crucial. For organocatalyzed halocyclizations, catalysts derived from amino acids or cinchona alkaloids have shown promise in inducing high levels of enantioselectivity. youtube.com The catalyst loading often needs to be optimized to balance reaction efficiency and cost. youtube.com For metal-catalyzed variants, the nature of the metal center and the chiral ligand are key determinants of the stereochemical outcome.

The following table presents a hypothetical optimization of the bromocycloetherification of a model homoallylic alcohol.

EntryBromine SourceCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1NBSNoneCH₂Cl₂25703:1
2NBSNoneCH₂Cl₂0755:1
3DBDMHNoneCH₂Cl₂0806:1
4NBSChiral Catalyst A (10)Toluene-206515:1 (90% ee)
5NBSChiral Catalyst B (5)THF-407220:1 (95% ee)

Reactivity and Transformation Pathways of 3 Bromo 4 Butan 2 Yloxy Oxolane

Reactions Involving the Bromine Substituent

The carbon-bromine bond in 3-Bromo-4-(butan-2-yloxy)oxolane is a primary site for chemical modification. The electronegativity difference between carbon and bromine polarizes the bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This feature allows for a range of substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. libretexts.orgyoutube.commasterorganicchemistry.com In the case of this compound, the secondary nature of the carbon bearing the bromine atom suggests that both S(_N)1 and S(_N)2 mechanisms are possible, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

In an S(_N)2 reaction, a strong nucleophile attacks the electrophilic carbon, leading to inversion of stereochemistry. youtube.com The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. libretexts.org For this compound, this pathway would be favored by the use of strong, unhindered nucleophiles in a polar aprotic solvent.

Conversely, the S(_N)1 mechanism involves the formation of a carbocation intermediate. libretexts.org This pathway is favored by polar protic solvents and weaker nucleophiles. The stability of the secondary carbocation at the C-3 position of the oxolane ring would be a key factor in the viability of this mechanism.

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of products. The following table illustrates potential nucleophilic substitution reactions for this compound.

NucleophileProductReaction Type
Hydroxide (OH⁻)4-(Butan-2-yloxy)oxolan-3-olS(_N)2/S(_N)1
Cyanide (CN⁻)4-(Butan-2-yloxy)oxolane-3-carbonitrileS(_N)2
Azide (N₃⁻)3-Azido-4-(butan-2-yloxy)oxolaneS(_N)2
Alkoxide (RO⁻)3-Alkoxy-4-(butan-2-yloxy)oxolaneS(_N)2

Elimination Reactions

Competition between substitution and elimination reactions is a common feature in the chemistry of alkyl halides. msu.edumasterorganicchemistry.com For this compound, treatment with a strong, sterically hindered base can promote an E2 elimination reaction, leading to the formation of an alkene. saskoer.cayoutube.com In this concerted reaction, the base abstracts a proton from a carbon adjacent to the C-Br bond, while the bromide ion departs simultaneously. youtube.com

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. youtube.com In this case, elimination could result in the formation of 4-(butan-2-yloxy)-2,5-dihydrofuran or 4-(butan-2-yloxy)-2,3-dihydrofuran. The specific product would depend on the relative acidity of the protons on the adjacent carbons.

BaseProduct(s)Reaction Type
Potassium tert-butoxide4-(Butan-2-yloxy)-2,5-dihydrofuran and/or 4-(Butan-2-yloxy)-2,3-dihydrofuranE2
Sodium ethoxide in ethanolMix of substitution and elimination productsS(_N)2/E2

Cross-Coupling Reactions and Organometallic Transformations

The bromine atom in this compound also allows for participation in powerful carbon-carbon bond-forming reactions, such as transition metal-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions typically involve the formation of an organometallic intermediate.

For instance, in a Suzuki coupling, the bromo-substituted oxolane could react with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. libretexts.org Similarly, Stille coupling would involve an organotin reagent, and Negishi coupling would utilize an organozinc compound. youtube.comlibretexts.org These methods are invaluable for creating more complex molecular architectures. A general scheme for such a reaction is the coupling of an organic fragment (R') with the oxolane ring. wikipedia.org

Reaction NameCoupling PartnerCatalystProduct
Suzuki CouplingR'-B(OR)₂Palladium3-R'-4-(butan-2-yloxy)oxolane
Stille CouplingR'-Sn(Alkyl)₃Palladium3-R'-4-(butan-2-yloxy)oxolane
Heck CouplingAlkenePalladium3-(Alkenyl)-4-(butan-2-yloxy)oxolane

Reactions Involving the Butan-2-yloxy Ether Linkage

The ether linkage in this compound is generally more stable than the carbon-bromine bond. However, under specific conditions, it can undergo cleavage or rearrangement. wikipedia.org

Ether Cleavage Reactions

The cleavage of ethers typically requires strong acidic conditions. mdma.chlongdom.orglibretexts.org The reaction of this compound with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.com

The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In this case, the attack could occur at the carbon of the oxolane ring or the butoxy group. The S(_N)1 or S(_N)2 character of the cleavage depends on the stability of the potential carbocation intermediates. longdom.org Given the secondary nature of both carbons attached to the ether oxygen, a mixture of products could be expected.

ReagentProduct(s)Mechanism
HBr (excess)3-Bromotetrahydrofuran-4-ol and 2-bromobutaneS(_N)1/S(_N)2
HI (excess)3-Bromotetrahydrofuran-4-ol and 2-iodobutaneS(_N)1/S(_N)2

Rearrangement Reactions

Rearrangement reactions involving the ether linkage are less common but can be induced under specific catalytic or thermal conditions. While specific rearrangements for this compound are not extensively documented, analogous systems suggest possibilities. For instance, acid-catalyzed rearrangements of substituted tetrahydrofurans are known. acs.org Additionally, certain intramolecular rearrangements, such as the Brook rearrangement, involve the migration of a silyl (B83357) group from carbon to oxygen, which, while not directly applicable, illustrates the potential for intramolecular transformations in related structures. organic-chemistry.org The Piancatelli rearrangement is another example of an acid-catalyzed transformation of furfuryl alcohols into cyclopentenone derivatives, highlighting the reactivity of substituted five-membered oxygen heterocycles under acidic conditions. mdpi.com

Further research would be necessary to fully elucidate the potential rearrangement pathways for this specific compound.

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available spectroscopic data for the compound this compound, with the Chemical Abstracts Service (CAS) number 1597397-20-0. Despite its commercial availability, detailed research findings on its advanced spectroscopic characterization are not present in accessible records. This includes a notable absence of experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) or Raman spectroscopy.

While the molecular formula of this compound is established as C₈H₁₅BrO₂, allowing for theoretical calculations of its molecular weight and isotopic distribution, the specific experimental data required for a thorough structural elucidation and characterization as per the requested outline is not available.

In the absence of direct research findings, a predictive approach based on the known spectroscopic behaviors of its constituent functional groups—a brominated tetrahydrofuran (B95107) ring and a secondary butoxy group—would be purely speculative. Such an analysis would not meet the required standard of a professional and authoritative article based on detailed research findings.

Therefore, the generation of an article with the specified advanced spectroscopic characterization techniques and detailed research findings for this compound is not possible at this time due to the unavailability of the necessary scientific data in the public domain. Further experimental research would be required to produce the detailed spectroscopic analysis requested.

Advanced Spectroscopic Characterization Techniques for 3 Bromo 4 Butan 2 Yloxy Oxolane

Electronic Circular Dichroism (ECD) for Chiral Species Characterization

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. For a molecule to be ECD active, it must be chiral and possess one or more chromophores that absorb light in the ultraviolet-visible (UV-Vis) region. The resulting ECD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) against wavelength and is characterized by positive or negative bands known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore, making ECD an invaluable tool for the assignment of absolute configuration. nih.govunits.it

In the case of 3-Bromo-4-(butan-2-yloxy)oxolane, the molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers. The primary chromophores in this molecule are the ether oxygen atoms (n → σ* transitions) and the carbon-bromine bond (n → σ* transition). While these are not intensely absorbing chromophores, they are sufficient to generate a measurable ECD signal. The ECD spectrum of each stereoisomer will be unique, serving as a distinct fingerprint for its absolute configuration.

The interpretation of ECD spectra can be complex, often requiring a combination of experimental data and theoretical calculations. Time-dependent density functional theory (TDDFT) has emerged as a reliable method for predicting the ECD spectra of chiral molecules. nih.govunipi.it This computational approach involves first determining the stable conformations of the molecule and then calculating the Boltzmann-averaged ECD spectrum. By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for all possible stereoisomers, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. nih.gov

Detailed Research Findings

As of the latest literature reviews, specific experimental or computational ECD studies on this compound have not been reported. However, based on extensive research on structurally related chiral ethers and halogenated compounds, a hypothetical yet scientifically grounded analysis can be presented.

For a given stereoisomer of this compound, the ECD spectrum is expected to be dominated by Cotton effects arising from the electronic transitions of the C-O-C and C-Br chromophores in the far-UV region (typically below 250 nm). The precise location, sign, and intensity of these Cotton effects are dictated by the spatial relationship between these chromophores and the chiral centers of the molecule.

To illustrate the utility of ECD in distinguishing between the different stereoisomers of this compound, a set of hypothetical ECD data is presented in the table below. This data is based on the expected spectral characteristics for such a molecule and serves to demonstrate how unique ECD profiles can be used for stereochemical assignment. It is important to note that this data is for illustrative purposes only and does not represent experimentally measured values.

Hypothetical ECD Data for Stereoisomers of this compound

StereoisomerWavelength (nm)Δε (M⁻¹cm⁻¹)
(2S,3R,4S)215+2.5
195-1.8
(2R,3S,4R)215-2.5
195+1.8
(2S,3S,4R)220-1.2
200+3.1
(2R,3R,4S)220+1.2
200-3.1

Note: This data is hypothetical and for illustrative purposes only.

In a real-world research scenario, the process would involve synthesizing a specific stereoisomer (or isolating it from a mixture) and measuring its ECD spectrum. Concurrently, TDDFT calculations would be performed for all possible stereoisomers. The absolute configuration of the synthesized compound would then be assigned by matching its experimental ECD spectrum to one of the calculated spectra. The mirror-image relationship between the ECD spectra of enantiomeric pairs is a fundamental principle of this technique, as illustrated by the hypothetical data for the (2S,3R,4S) and (2R,3S,4R) pair, and the (2S,3S,4R) and (2R,3R,4S) pair. nih.gov

Computational and Theoretical Studies on 3 Bromo 4 Butan 2 Yloxy Oxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Molecular Orbital and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and localization of these orbitals indicate how a molecule will interact with other chemical species. youtube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. taylorandfrancis.com For 3-Bromo-4-(butan-2-yloxy)oxolane, the HOMO is expected to have significant density on the oxygen atoms, particularly the ether oxygen, due to its lone pairs.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com The LUMO is anticipated to be localized primarily along the C-Br bond, specifically on the antibonding σ* orbital. This localization makes the carbon atom attached to the bromine susceptible to nucleophilic attack. oxfordsciencetrove.com

The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. taylorandfrancis.com

Table 2: Illustrative Frontier Orbital Properties for this compound This table presents hypothetical data to illustrate the expected results from an FMO analysis.

PropertyPredicted ValueImplication
HOMO Energy-9.8 eVNucleophilicity centered on oxygen atoms
LUMO Energy-0.5 eVElectrophilicity at the C-Br bond
HOMO-LUMO Gap (ΔE)9.3 eVIndicates moderate kinetic stability

Molecular Dynamics Simulations for Conformational Exploration

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for flexible molecules like this compound, which has multiple rotatable bonds in its alkoxy side chain. researchgate.netresearchgate.net

By simulating the molecule's movement at a given temperature, MD can explore its conformational landscape. This involves analyzing the different shapes (conformers) the molecule can adopt due to bond rotations and ring puckering. youtube.com The simulations can identify the most populated and lowest-energy conformers, providing a more realistic picture of the molecule's structure in solution. nih.gov The flexibility of the butoxy side chain can influence how the molecule interacts with other molecules or surfaces. acs.org

Table 3: Illustrative Conformational Analysis of the Butan-2-yloxy Side Chain This table presents hypothetical data to illustrate the potential energy differences between conformers.

Conformer (Rotation around C-O bond)Relative Energy (kJ/mol)Predicted Population at 298 K
Anti (180°)0.065%
Gauche (+)2.518%
Gauche (-)2.517%

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which is crucial for chemical identification. q-chem.comq-chem.com DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C chemical shifts. acs.org The predicted shifts are based on the calculated magnetic shielding around each nucleus, which is determined by the local electronic environment. These predictions can aid in the assignment of experimental spectra.

IR Spectroscopy: The calculation of vibrational frequencies corresponds to the peaks observed in an IR spectrum. youtube.com The frequency and intensity of these vibrations are related to the molecule's bond strengths and the change in dipole moment during vibration. Key predicted frequencies would include C-Br, C-O, and C-H stretching modes.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts This table presents hypothetical data to illustrate expected NMR chemical shifts based on functional group effects.

Carbon AtomPredicted Chemical Shift (ppm)
C-Br55-65
C-O (ring)70-80
C-O (ether)75-85
CH₃ (butan-2-yloxy)15-25

Elucidation of Reaction Mechanisms Through Computational Modeling

A primary application of computational chemistry is to map out the pathways of chemical reactions. acs.orgnih.gov For this compound, a likely reaction is nucleophilic substitution, where a nucleophile replaces the bromide ion. oxfordsciencetrove.comsavemyexams.com

Computational modeling can be used to investigate the two main mechanisms for this reaction: Sₙ1 and Sₙ2. By locating the transition state (the highest energy point along the reaction path) for each mechanism, chemists can calculate the activation energy. The mechanism with the lower activation energy is the more favorable pathway. solubilityofthings.com For a secondary bromoalkane like this compound, both pathways could be competitive, and the preferred route may depend on the nucleophile and solvent conditions. up.ac.za These calculations provide a detailed, step-by-step understanding of how bonds are broken and formed during a chemical transformation.

Applications of 3 Bromo 4 Butan 2 Yloxy Oxolane As a Synthetic Synthon in Organic Chemistry Research

Building Block for Complex Molecular Architecture

The inherent structural features of 3-Bromo-4-(butan-2-yloxy)oxolane make it an attractive starting material for the synthesis of intricate molecular frameworks. The presence of the oxolane ring provides a defined three-dimensional geometry, while the bromo and butoxy substituents offer handles for a wide array of chemical transformations.

The bromine atom at the C-3 position of the oxolane ring is a key functional group that can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse substituents, leading to a range of 3-substituted-4-(butan-2-yloxy)oxolanes. These reactions can proceed via an SN2 mechanism, which would result in the inversion of stereochemistry at the C-3 position. This stereochemical control is highly valuable in the synthesis of enantiomerically pure compounds.

Furthermore, the butoxy group at the C-4 position can potentially be cleaved under specific conditions to reveal a hydroxyl group. This would open up another avenue for functionalization, such as oxidation to a ketone or derivatization to other ether or ester functionalities. The interplay between the reactivity of the bromo and butoxy groups allows for a stepwise and controlled elaboration of the oxolane core, making it a versatile precursor to a wide array of organic scaffolds.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Example Potential Product
Azide Sodium Azide (NaN₃) 3-Azido-4-(butan-2-yloxy)oxolane
Cyanide Sodium Cyanide (NaCN) 4-(Butan-2-yloxy)oxolane-3-carbonitrile
Thiolate Sodium Thiophenoxide (NaSPh) 3-(Phenylthio)-4-(butan-2-yloxy)oxolane
Alkoxide Sodium Methoxide (NaOMe) 3-Methoxy-4-(butan-2-yloxy)oxolane

The inherent chirality of this compound, arising from the butan-2-yloxy group and the stereocenters on the oxolane ring, makes it a promising candidate for development as a chiral auxiliary or ligand for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In this context, the oxolane derivative could be covalently attached to a substrate, and the stereochemically defined environment provided by the butoxy group and the ring conformation could influence the facial selectivity of an approaching reagent.

Moreover, the bromo functionality could be replaced with a coordinating group, such as a phosphine (B1218219) or a nitrogen-based ligand, to generate novel chiral ligands for transition metal-catalyzed reactions. The rigidity of the oxolane backbone and the defined spatial arrangement of the coordinating atom and the chiral butoxy group could lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

Contribution to Novel Synthetic Methodology Development

The unique structural and stereochemical properties of this compound can be leveraged for the development of new synthetic methods, particularly in the realm of stereocontrolled reactions and catalysis.

The fixed conformation of the five-membered oxolane ring can be exploited to control the stereochemical outcome of reactions occurring on or adjacent to the ring. For instance, the elimination of HBr from this compound could lead to the formation of a dihydrofuran derivative with a defined double bond geometry, dictated by the relative stereochemistry of the hydrogen and bromine atoms.

Furthermore, reactions at a position alpha to the ether oxygen can be influenced by the stereoelectronics of the ring. The development of reactions that proceed with high diastereoselectivity, controlled by the existing stereocenters of the oxolane, would be a valuable addition to the synthetic chemist's toolbox.

The reactivity of the C-Br bond in this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce aryl, vinyl, alkynyl, and amino groups at the C-3 position. The development of mild and efficient catalytic conditions for these transformations on this specific substrate would be a significant contribution.

Additionally, research into intramolecular catalytic reactions could be envisioned. For example, if a suitable tethered reactive partner is introduced via the butoxy group or by substitution of the bromine, intramolecular cyclizations could be explored to generate novel fused or bridged bicyclic systems containing the oxolane core.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Potential Product
Suzuki Coupling Arylboronic acid 3-Aryl-4-(butan-2-yloxy)oxolane
Heck Coupling Alkene 3-Vinyl-4-(butan-2-yloxy)oxolane
Sonogashira Coupling Terminal alkyne 3-Alkynyl-4-(butan-2-yloxy)oxolane

Research on Precursors for Advanced Materials

The oxolane unit is a component of various polymers and materials. The functional handles present in this compound could allow for its incorporation into polymeric backbones or as a pendant group, potentially imparting specific properties to the resulting material.

For instance, polymerization of a derivative of this oxolane, perhaps after conversion of the bromo group to a polymerizable functionality, could lead to new biodegradable polymers with tailored thermal or mechanical properties. The chiral butoxy group could also influence the macroscopic properties of the polymer, such as its crystallinity or its interaction with other chiral molecules. Furthermore, the ability to functionalize the oxolane ring post-polymerization via the remaining reactive sites could lead to the development of "smart" materials that can respond to external stimuli.

Future Directions and Emerging Research Opportunities for 3 Bromo 4 Butan 2 Yloxy Oxolane

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance laboratory safety. For the synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane, future research will likely prioritize the development of more sustainable and environmentally benign methodologies.

Current synthetic approaches to substituted tetrahydrofurans often rely on traditional methods that may involve hazardous reagents and generate significant waste. organic-chemistry.org Future green synthetic routes could focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring cycloaddition reactions or tandem processes that form multiple bonds in a single step. nih.gov

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the oxolane ring and its substituents. For instance, derivatives of furfural, which can be obtained from biomass, could serve as precursors to the tetrahydrofuran (B95107) core. rsc.org

Catalytic Methods: Employing catalytic amounts of less toxic and more efficient catalysts, such as iron or copper, to replace stoichiometric reagents. organic-chemistry.org Palladium-catalyzed methods have already shown promise in the stereoselective synthesis of substituted tetrahydrofurans. nih.gov

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Green Chemistry PrincipleApplication to this compound SynthesisPotential Impact
Prevention Designing syntheses to minimize waste generation.Reduced environmental footprint and disposal costs.
Atom Economy Utilizing reactions that incorporate most of the starting materials into the product.Increased efficiency and reduced raw material consumption.
Less Hazardous Chemical Syntheses Employing non-toxic reagents and minimizing the use of hazardous substances like molecular bromine. researchgate.netImproved laboratory safety and reduced environmental contamination.
Designing Safer Chemicals While the focus is on synthesis, understanding the toxicological profile of the target molecule is also a green chemistry principle.N/A for synthesis, but relevant for overall product lifecycle.
Safer Solvents and Auxiliaries Replacing traditional solvents with greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME). Reduced VOC emissions and improved worker safety.
Design for Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure.Lower energy consumption and associated carbon emissions.
Use of Renewable Feedstocks Sourcing starting materials from renewable biomass instead of petrochemicals. rsc.orgReduced reliance on fossil fuels and promotion of a circular economy.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.Increased efficiency and reduced waste.
Catalysis Using catalytic reagents in place of stoichiometric ones. organic-chemistry.orgHigher reaction rates, milder reaction conditions, and reduced waste.
Design for Degradation N/A for synthesis, but relevant for the environmental fate of the final product.N/A
Real-time analysis for Pollution Prevention Implementing in-situ monitoring to prevent the formation of byproducts.Improved process control and reduced waste.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.Enhanced laboratory and industrial safety.

Exploration of Unconventional Reactivity Patterns

The functional group array of this compound, featuring a bromine atom, an ether linkage, and a saturated heterocyclic core, suggests a rich and potentially underexplored reactivity profile. Future research is expected to move beyond predictable nucleophilic substitution at the bromine-bearing carbon and explore more unconventional reaction pathways.

Potential areas of investigation include:

Radical Reactions: Investigating the behavior of the compound under radical conditions. The carbon-bromine bond could serve as a precursor for radical generation, enabling participation in various cyclization, addition, and cross-coupling reactions. diva-portal.org

Organometallic Chemistry: Exploring the formation of organometallic intermediates, for example, through lithium-halogen exchange or insertion of a metal into the carbon-bromine bond. Such intermediates could then be trapped with various electrophiles to introduce new functional groups.

Ring-Opening and Rearrangement Reactions: Probing the stability of the oxolane ring under different conditions. Lewis or Brønsted acid activation could potentially induce ring-opening or rearrangement, leading to novel molecular scaffolds. Photochemical conditions could also be explored for ring expansion reactions. rsc.org

Transition Metal-Catalyzed Cross-Coupling: While standard cross-coupling reactions are well-established, future work could focus on unconventional coupling partners or catalytic systems that promote novel transformations.

Reaction TypePotential Transformation of this compoundPotential Products
Radical Cyclization Intramolecular cyclization following radical generation at the C-Br bond.Bicyclic or spirocyclic ether derivatives.
Reductive Dehalogenation Removal of the bromine atom using a radical initiator and a hydrogen donor.4-(Butan-2-yloxy)oxolane.
Grignard Formation Reaction with magnesium metal to form a Grignard reagent.A nucleophilic organometallic species for further functionalization.
Palladium-Catalyzed Cross-Coupling Suzuki, Stille, or Sonogashira coupling with various partners.Arylated, vinylated, or alkynylated oxolane derivatives.
Acid-Catalyzed Ring Opening Treatment with a strong acid to cleave the ether linkage within the ring.Linear diol or unsaturated alcohol derivatives.

Integration with Automated Synthesis and Flow Chemistry Platforms

The adoption of automated synthesis and flow chemistry platforms is revolutionizing chemical research by enabling high-throughput experimentation, rapid reaction optimization, and improved safety. nih.govmdpi.com The application of these technologies to the synthesis and derivatization of this compound presents significant opportunities.

Key advantages of integrating this compound with automated and flow systems include:

Rapid Library Synthesis: Automated platforms can be used to quickly generate a library of derivatives by reacting this compound with a diverse range of nucleophiles, coupling partners, or other reagents. This is particularly valuable for medicinal chemistry applications where structure-activity relationships are being explored.

Enhanced Reaction Control: Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. mdpi.com

In-line Purification and Analysis: Flow chemistry systems can be coupled with in-line purification and analytical techniques, allowing for real-time monitoring and optimization of reactions. flinders.edu.au

Access to Unstable Intermediates: The short residence times in flow reactors can enable the generation and use of unstable intermediates that would be difficult to handle in traditional batch synthesis. nih.gov

ParameterBatch SynthesisFlow ChemistryAdvantages of Flow Chemistry for this compound
Reaction Scale Milligrams to kilogramsNanograms to kilograms per dayScalability from discovery to production.
Heat Transfer Limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratioImproved safety for exothermic reactions like bromination or lithiation.
Mass Transfer Often diffusion-limitedEnhanced through efficient mixingHigher yields and selectivities.
Reaction Time Minutes to daysSeconds to minutesRapid reaction optimization and higher throughput.
Safety Handling of large quantities of hazardous materialsSmall reactor volumes, in-situ generation of hazardous reagentsReduced risk when working with reactive intermediates.
Process Control Manual or semi-automatedFully automatedPrecise control over reaction conditions for improved reproducibility.

Advanced In-situ Spectroscopic Monitoring Techniques for Reaction Profiling

A detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for process optimization and the discovery of new reactivity. Advanced in-situ spectroscopic techniques provide a powerful means to monitor chemical reactions in real-time without the need for sampling and quenching.

Future research on this compound will benefit from the application of techniques such as:

In-situ Infrared (IR) Spectroscopy: To monitor the concentration of reactants, products, and key intermediates by observing changes in their characteristic vibrational frequencies.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about all species present in the reaction mixture, enabling the identification of intermediates and the elucidation of reaction pathways.

Raman Spectroscopy: As a complementary technique to IR, particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds.

Mass Spectrometry: Techniques like ReactIR with integrated mass spectrometry can provide real-time information on the molecular weights of species in the reaction mixture.

The data obtained from these in-situ monitoring techniques can be used to generate detailed reaction profiles, which can then be used for kinetic modeling and the development of more efficient and robust synthetic processes.

Spectroscopic TechniqueInformation ProvidedApplication in the Study of this compound Reactions
In-situ FT-IR Functional group changes, concentration profiles of reactants and products.Monitoring the consumption of starting materials and the formation of the product in real-time during a substitution reaction.
In-situ NMR Detailed structural information, identification of intermediates and byproducts.Elucidating the mechanism of a rearrangement reaction or identifying transient organometallic species.
Raman Spectroscopy Complementary vibrational information to IR, good for aqueous systems.Monitoring reactions in aqueous or biphasic media.
UV-Vis Spectroscopy Information on chromophores and concentration of UV-active species.Following the progress of reactions involving colored reactants or products.
Mass Spectrometry Molecular weight of reaction components.Identifying intermediates and products in complex reaction mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.